molecular formula C10H8FN3O B1475645 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol CAS No. 1893109-17-5

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol

Cat. No.: B1475645
CAS No.: 1893109-17-5
M. Wt: 205.19 g/mol
InChI Key: NHDCPPCDULQEJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Amino-6-(2-fluorophenyl)pyridazin-3-ol” is C10H8FN3O. The structure includes a pyridazinone ring with an amino group at the 4th position and a 2-fluorophenyl group at the 6th position .

Scientific Research Applications

1. Synthesis and Biological Activity

Pyridazinone derivatives, closely related to 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol, have been synthesized and evaluated for various biological activities. For instance, new pyridazinone derivatives were synthesized and characterized for their inhibitory effects on human cancer cell lines, exhibiting significant inhibitory activity close to standard methotrexate. These compounds also displayed potent antiangiogenic and antioxidant activities, indicating their potential application in cancer therapy and protection against oxidative stress (Kamble et al., 2015).

2. Chemical Synthesis and Intermediates

A compound structurally similar to this compound was synthesized as an intermediate for the preparation of biologically active compounds. The synthesis involved a multi-step process, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the compound's role as a versatile intermediate in organic synthesis (Wang et al., 2016).

3. Antimicrobial and Antitumor Activity

Pyridazinone derivatives have been reported for their antimicrobial and antitumor activities. For example, a series of substituted pyridazinones were synthesized, and their antimicrobial activity was assessed against six microorganisms. Additionally, certain pyridazinone derivatives showed notable antitumor activity against cancer cell lines, suggesting their potential as anticancer agents (El-Mariah et al., 2006).

4. Herbicidal Activities

Pyridazinone derivatives have also found applications in agriculture as herbicides. A series of pyridazine derivatives exhibited bleaching and herbicidal activities, with some compounds showing equal or higher herbicidal activities compared to commercial bleaching herbicides against certain plants (Xu et al., 2008).

5. Nonlinear Optical Properties

Certain pyridazinone derivatives have been synthesized and characterized for their nonlinear optical properties and molecular docking analyses. These studies have provided insights into the binding modes of the compounds and their potential applications in the field of materials science (Jayarajan et al., 2019).

6. Aspartic Protease Inhibitory and Nematocidal Activity

A compound related to this compound demonstrated significant inhibitory activity against aspartic proteases and nematocidal activity against developmental stages of C. elegans, highlighting its potential therapeutic applications (Ashry et al., 2014).

Future Directions

“4-Amino-6-(2-fluorophenyl)pyridazin-3-ol” could potentially be explored as a scaffold for FABP4 inhibition, which is of synthetic and therapeutic interest . FABP4 inhibitors are being studied for the treatment of cancer and other diseases .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . By inhibiting PDE, this compound can modulate signaling pathways that rely on cyclic AMP and cyclic GMP, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE enzymes can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules . This activation can result in changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PDE enzymes, which prevents the breakdown of cyclic nucleotides . This inhibition leads to elevated levels of cyclic AMP and cyclic GMP, which can activate various signaling pathways and result in physiological changes. Additionally, this compound may interact with other proteins and receptors, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides and other biomolecules . The compound’s inhibition of PDE enzymes can affect metabolic flux and alter metabolite levels, impacting various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

5-amino-3-(2-fluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCPPCDULQEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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